Physicochemical Differentiation: Computed Boiling Point vs. Sorbic Acid
The predicted boiling point for 4-chlorohexa-2,4-dienoic acid is significantly higher than that of the unsubstituted parent, sorbic acid. This difference arises from the increased molecular weight and polarizability introduced by the chlorine substituent. The computed value for the target compound is 249°C at 760 mmHg [1], whereas sorbic acid has a boiling point of 228°C (decomposes) [2]. This 21°C increase indicates a substantial change in physical properties that would affect purification methods, handling, and thermal stability assessment during experimental design.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 249 °C at 760 mmHg (computed) |
| Comparator Or Baseline | Sorbic Acid: 228 °C (decomposes) |
| Quantified Difference | Target compound's boiling point is approximately 21 °C higher (computed vs. experimental, direct comparison not valid due to decomposition of comparator). |
| Conditions | Computed value for target compound; literature value for comparator. |
Why This Matters
The altered boiling point and thermal stability profile are critical parameters for selecting a compound for high-temperature reactions or for developing purification protocols.
- [1] PINPOOLS - B2B better chemical procurement. 4-Chlorohexa-2,4-dienoic acid. View Source
- [2] PubChem. Sorbic Acid (Compound Summary). National Center for Biotechnology Information. View Source
